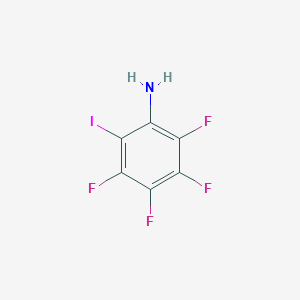

2,3,4,5-Tetrafluoro-6-iodoaniline

Description

Contextualization of Fluorinated Aromatic Amines in Contemporary Chemical Research

Fluorinated aromatic amines are a critical class of compounds in modern chemical research, particularly in the fields of medicinal chemistry and materials science. biosynth.comrsc.org The incorporation of fluorine atoms into an aromatic amine can significantly alter its physicochemical properties. rsc.orgresearchgate.net These changes include increased metabolic stability, higher lipophilicity, and altered basicity of the amine group, which are highly desirable attributes for the development of new pharmaceuticals and agrochemicals. biosynth.com For example, the presence of fluorine can enhance the binding affinity of a drug molecule to its target protein and improve its resistance to oxidative metabolism, leading to a longer duration of action. researchgate.net

The Strategic Importance of Polyhalogenated Anilines as Synthetic Precursors

Polyhalogenated anilines are versatile precursors in organic synthesis due to the presence of multiple reactive sites on the aromatic ring. The different halogens can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled construction of complex molecular architectures. This strategic importance stems from the differential reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl, C-F), which often allows for selective reactions at one position while leaving the others intact for subsequent transformations.

Specific Significance of 2,3,4,5-Tetrafluoro-6-iodoaniline as a Multifunctional Building Block

Based on its structure, this compound would possess distinct reactive sites. The carbon-iodine bond is the most labile among the carbon-halogen bonds and would be the primary site for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The amino group can be a site for N-arylation, acylation, or diazotization reactions, leading to a wide array of derivatives. The highly fluorinated ring is relatively electron-deficient, which influences the reactivity of the functional groups and makes the aromatic ring susceptible to nucleophilic aromatic substitution, typically at the para-position to the electron-withdrawing nitro group in a precursor like 2,3,4,5-Tetrafluoro-6-nitroaniline. bldpharm.com

A closely related and well-documented isomer, 2,3,5,6-Tetrafluoro-4-iodoaniline (B2489276) (CAS 1991-43-1), serves as a practical example of the synthetic utility of such compounds. biosynth.combldpharm.com It is used as a building block in the synthesis of complex molecules, including porphyrins. researchgate.net The synthesis of its benzaldehyde (B42025) derivative, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, proceeds via iodination of the corresponding lithiated tetrafluorophenyl derivative. researchgate.net This highlights a potential synthetic route that could theoretically be adapted for this compound, likely starting from 2,3,4,5-Tetrafluoroaniline.

The table below outlines the basic properties of the starting material that would likely be used to synthesize the target compound, and a known isomer.

| Property | 2,3,4,5-Tetrafluoroaniline | 2,3,5,6-Tetrafluoro-4-iodoaniline |

| CAS Number | 5580-80-3 | 1991-43-1 biosynth.combldpharm.com |

| Molecular Formula | C₆H₃F₄N | C₆H₂F₄IN biosynth.com |

| Molecular Weight | 165.09 g/mol | 290.98 g/mol biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAYCTZFMUEVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228813-89-5 | |

| Record name | 2,3,4,5-tetrafluoro-6-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5 Tetrafluoro 6 Iodoaniline and Analogues

De Novo Synthesis Routes to Polyfluorinated Iodoanilines

The creation of polyfluorinated iodoanilines, such as 2,3,4,5-Tetrafluoro-6-iodoaniline, from basic chemical building blocks is a complex process that relies on precise control over chemical reactions. Two principal strategies are employed: the direct introduction of halogen atoms onto a pre-existing fluorinated aniline (B41778) core and the construction of the aniline ring from already halogenated precursors.

Regioselective Halogenation Strategies for Fluorinated Anilines

Regioselective halogenation is a cornerstone of synthetic organic chemistry, aiming to introduce halogen atoms at specific positions on a molecule. In the context of fluorinated anilines, this is particularly challenging due to the activating and directing effects of the amino group and the deactivating nature of the fluorine atoms.

Direct iodination of tetrafluoroaniline to produce the 2,3,4,5-tetrafluoro-6-iodo-isomer is not a straightforward process. The directing effects of the existing substituents on the aromatic ring heavily influence the position of the incoming iodine atom. The amino group is an ortho-, para-director, while fluorine atoms are deactivating and also have directing effects. The interplay of these factors often leads to a mixture of isomers, necessitating complex purification steps.

To achieve regioselectivity, chemists often employ N-halosuccinimides in fluorinated alcohols. nih.gov This method has shown success in the halogenation of a variety of arenes and heterocycles with good yields and high regioselectivity under mild conditions. nih.gov Another approach involves the use of copper halides in ionic liquids for the chlorination and bromination of unprotected anilines. beilstein-journals.org This method offers a safer and more environmentally friendly alternative to traditional methods, yielding predominantly para-substituted products. beilstein-journals.org While these methods focus on chlorination and bromination, the principles of regioselective control can be adapted for iodination.

The stability of the intermediate radical species plays a crucial role in determining the regiochemical outcome of radical halogenation reactions. youtube.com The most stable radical will preferentially be formed, leading to the major product. youtube.com In the case of fluorinated anilines, the electron-withdrawing nature of the fluorine atoms can influence the stability of the radical intermediates, thereby directing the position of halogenation.

Aniline Formation from Polyfluorinated Precursors

An alternative to direct halogenation is the synthesis of the aniline from a precursor that already contains the desired fluorine and iodine atoms. This approach often provides better control over the final product's structure.

One synthetic route may involve derivatives of 2,3,4,5-tetrafluorophthalic acid. While direct conversion to this compound is not explicitly detailed in the provided search results, the general principle of using polyfluorinated starting materials is a valid strategy. For instance, a patent describes the production of 2,3,5,6-tetrafluoroaniline (B1293806) from pentafluorobenzoic acid, highlighting the use of a highly fluorinated precursor. google.com This suggests that a similar pathway starting from a suitably iodinated and fluorinated phthalic acid derivative could be a viable, albeit complex, synthetic route. The synthesis of related polyfluorinated amino acid derivatives has also been explored, indicating the broader interest in developing methods for creating complex fluorinated molecules. nih.gov

A more common and well-established method for synthesizing anilines is the reduction of the corresponding nitrobenzene (B124822). quora.comdoubtnut.comshaalaa.com This transformation is a fundamental reaction in organic chemistry.

The general scheme for this conversion is as follows:

Step 1: Nitration The polyfluorinated aromatic compound is first nitrated to introduce a nitro group (-NO2) onto the ring.

Step 2: Reduction The nitro group is then reduced to an amino group (-NH2). Several reducing agents can be employed for this purpose:

Tin (Sn) and Hydrochloric Acid (HCl): This is a classic method for nitro group reduction. quora.comdoubtnut.com

Iron (Fe) and Hydrochloric Acid (HCl): Similar to the Sn/HCl system, this is another widely used method. quora.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel (Ni). quora.comdoubtnut.comresearchgate.net This is often considered a "cleaner" method as the byproducts are typically just water.

For the synthesis of this compound, the starting material would be 1-iodo-2,3,4,5-tetrafluoro-6-nitrobenzene. The reduction of this precursor would then yield the desired aniline. The choice of reducing agent can be critical to avoid side reactions, especially given the presence of the iodine atom, which can be susceptible to reduction under certain conditions.

Optimization and Scale-Up Considerations in this compound Synthesis

Moving from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of the process's scalability. The goal is to maximize yield and purity while ensuring safety, cost-effectiveness, and minimal environmental impact.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during its synthesis. researchgate.net Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition of the product or the formation of impurities.

Solvent: The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction pathway. researchgate.net

Catalyst: In catalytic reactions, the type and amount of catalyst can have a profound impact on the reaction's efficiency and selectivity.

Reagent Stoichiometry: The ratio of reactants and reagents must be carefully controlled to ensure complete conversion of the starting material and to minimize waste.

A study on the synthesis of N′-aryl-N-cyanoformamidines demonstrated the importance of optimizing reaction conditions. researchgate.net By systematically varying the solvent and other parameters, researchers were able to significantly improve the yield of the desired product. researchgate.net For instance, using toluene (B28343) as a solvent and removing the ethanol (B145695) byproduct through azeotropic distillation led to a rapid and complete reaction. researchgate.net

The following table summarizes the optimization of conditions for a generic aniline synthesis, illustrating how different parameters can be adjusted to improve the outcome.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 6 | 50 |

| 2 | Dioxane | Reflux | 6 | 65 |

| 3 | Toluene | Reflux | 6 | 80 |

| 4 | Toluene | 80 | 12 | 75 |

| 5 | Toluene (azeotropic removal of ethanol) | Reflux | 3 | 95 |

This table is a generalized representation of an optimization process and does not reflect the specific synthesis of this compound.

Development of Greener Synthetic Pathways

Traditional methods for the synthesis of halogenated anilines often involve harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental footprints. In response, the principles of green chemistry have been increasingly applied to devise cleaner, more efficient, and economically viable synthetic routes. These approaches prioritize the use of less toxic reagents, renewable feedstocks, solvent-free reaction conditions, and catalytic methods to minimize waste and energy consumption.

The synthesis of polyfluorinated anilines, the precursors to compounds like this compound, has been a key area of focus. One patented method, for instance, describes the production of 2,3,5,6-tetrafluoroaniline. This process involves the reaction of pentafluorobenzoic acid with ammonia (B1221849) in an aqueous medium, potentially in the presence of an alkaline earth metal sulfate (B86663) or ammonium (B1175870) sulfate to enhance the reaction rate. google.com While effective, research continues to explore even more sustainable alternatives.

Recent advancements have highlighted the potential of solvent-free and catalyst-free reactions for the synthesis of aniline derivatives. google.comresearchgate.net These methods not only simplify the reaction setup and work-up procedures but also significantly reduce the generation of volatile organic compound (VOC) waste. For example, the synthesis of 2-(arylamino)nicotinic acids has been successfully achieved under solvent- and catalyst-free conditions, demonstrating the feasibility of this approach for reactions involving anilines. google.comresearchgate.net

Another promising green strategy is the use of mechanochemistry, where mechanical force is used to induce chemical reactions. A solid-state, sustainable method has been reported for the synthesis of a poly(3,4-methylenedioxy)aniline nanocomposite through mechanochemical reactions, showcasing a green and efficient route to functionalized polyanilines.

The subsequent iodination of the tetrafluoroaniline core is another critical step where greener methods are being implemented. Traditional iodination often employs molecular iodine with strong oxidizing agents, which can be hazardous. Environmentally benign protocols have been developed that utilize less toxic and more readily available reagents. One such method involves the iodination of activated aromatics, including anilines, using potassium iodide and ammonium peroxodisulfate in an aqueous methanol (B129727) solution at room temperature. This acid-free method is compatible with a range of functional groups.

Furthermore, the use of solid-phase oxidizing agents like 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) offers a cleaner alternative for iodination reactions, simplifying the purification process as the reagent can be easily filtered off. nih.gov Research into flow chemistry also presents a sustainable approach, enabling better control over reaction parameters and minimizing waste. nih.gov

The following table summarizes various greener synthetic approaches applicable to the synthesis of functionalized anilines and their subsequent iodination.

| Reaction Type | Key Reagents/Conditions | Green Advantages | Applicable To |

| Amination | Pentafluorobenzoic acid, ammonia, aqueous medium | Use of water as a solvent. google.com | Synthesis of tetrafluoroanilines. google.com |

| Amination | Solvent- and catalyst-free conditions | Reduced waste, simplified work-up. google.comresearchgate.net | Synthesis of aniline derivatives. google.comresearchgate.net |

| Polymerization | Mechanochemical reaction | Solid-state, reduced solvent use. | Synthesis of functionalized polyanilines. |

| Iodination | Potassium iodide, ammonium peroxodisulfate, aqueous methanol | Acid-free, mild conditions. | Iodination of activated aromatics. |

| Iodination | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) | Solid-phase reagent, easy separation. nih.gov | Iodination of proteins, peptides, and other molecules. nih.gov |

| General Synthesis | Flow chemistry | Improved safety, reduced waste, better control. nih.gov | Synthesis of various functionalized compounds. nih.gov |

The development of these greener pathways is crucial for the sustainable production of this compound and its analogues. By embracing the principles of green chemistry, the chemical industry can continue to innovate while minimizing its environmental impact.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,3,4,5 Tetrafluoro 6 Iodoaniline

Electronic Effects of Fluorine and Iodine Substitution on Aromatic Reactivity

The presence of four fluorine atoms on the benzene (B151609) ring dramatically influences its electronic properties. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) significantly reduces the electron density of the aromatic π-system. This electron deficiency is a primary determinant of the ring's reactivity. The iodine atom, being less electronegative than fluorine, also contributes a -I effect, albeit weaker. In contrast, the amino group (-NH2) is a powerful electron-donating group through resonance (+R effect), pushing electron density into the ring, primarily at the ortho and para positions. wikipedia.orgbyjus.com In 2,3,4,5-tetrafluoro-6-iodoaniline, the amino group's +R effect is substantially counteracted by the overwhelming inductive pull of the four fluorine atoms.

Aromatic rings that are substituted with potent electron-withdrawing groups are primed for nucleophilic aromatic substitution (SNAr). libretexts.org The four fluorine atoms in this compound render the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In polyfluorinated aromatic compounds, a fluorine atom typically acts as the leaving group. The rate of substitution is influenced by the nature of the nucleophile and the position of the fluorine atom. For this specific molecule, SNAr would likely occur preferentially at the para-position (C4) relative to the amino group, as this position is activated by the combined electron-withdrawing effects of the adjacent fluorine atoms and is sterically more accessible than the ortho positions.

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org Activating groups, like the amino group, increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com However, the four strongly deactivating fluorine substituents on this compound significantly diminish the ring's electron density, making it highly resistant to conventional SEAr reactions like nitration or Friedel-Crafts alkylation. wikipedia.org The powerful deactivation by the fluorine atoms generally overrides the activating and directing effects of the amino group, rendering SEAr processes on this molecule very challenging. nih.gov

Mechanistic Pathways Involving the Amino Group

The primary amino group is a versatile functional handle that allows for a variety of transformations.

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid, at low temperatures (0–5 °C). lumenlearning.comgoogle.com The mechanism starts with the formation of the nitrosonium ion (NO+), which acts as the electrophile and reacts with the nucleophilic amino group. byjus.com A series of proton transfers and water elimination steps leads to the formation of the arenediazonium ion (Ar-N2+). byjus.com

Arenediazonium salts are valuable synthetic intermediates. lumenlearning.com A particularly relevant transformation for fluorinated molecules is the Balz-Schiemann reaction. wikipedia.orgtaylorfrancis.com In this reaction, the aniline (B41778) is diazotized in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. taylorfrancis.comscientificupdate.com Thermal or photochemical decomposition of this salt then yields the corresponding aryl fluoride (B91410), with the diazonium group being replaced by a fluorine atom. organic-chemistry.org While this molecule is already heavily fluorinated, the Balz-Schiemann reaction represents a fundamental reactivity pathway of the amino group. Modern variations of this reaction can use other fluoride sources and may not require the isolation of the potentially hazardous diazonium salt. nih.gov

Table 1: Key Reactions Involving the Amino Group

| Reaction | Reagents | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5°C | Arenediazonium Chloride | Diazonium Salt | byjus.com |

This table provides a general overview of the reaction types.

The nitrogen atom of the amino group can act as a nucleophile, allowing for various N-functionalization reactions. These include alkylation, acylation, and sulfonylation to form the corresponding secondary or tertiary amines, amides, and sulfonamides, respectively.

Furthermore, the presence of substituents at both the ortho positions (fluorine and iodine) opens up possibilities for cyclization reactions. For instance, reaction with a suitable dielectrophile could lead to the formation of a nitrogen-containing heterocyclic ring fused to the benzene ring. In a related example, para-substituted anilines have been shown to undergo one-pot synthesis of 3,3-difluoro-2,3-dihydroindole-2-one derivatives through ortho-ethoxycarbonyldifluoromethylation followed by intramolecular amidation. acs.org This suggests that under appropriate conditions, the amino group in this compound could participate in intramolecular cyclization pathways if a reactive group is introduced at the ortho-fluoro position via SNAr.

Mechanistic Insights into Transformations at the Aryl Iodide Moiety

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This site offers a reliable and versatile handle for introducing molecular complexity. The general catalytic cycle for many of these reactions, particularly those using palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a high-valent palladium(II) complex.

Transmetalation : A main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex, displacing the iodide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst.

Common cross-coupling reactions applicable to the aryl iodide moiety include:

Suzuki Coupling : Utilizes an organoboron reagent (e.g., a boronic acid or ester) and a base.

Stille Coupling : Employs an organotin reagent.

Sonogashira Coupling : Couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Buchwald-Hartwig Amination : Forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. youtube.com

Heck Coupling : Reacts the aryl iodide with an alkene.

The high degree of fluorination on the aromatic ring can influence the rates of these coupling reactions, often facilitating the initial oxidative addition step due to the electron-poor nature of the aryl iodide.

Table 2: Common Cross-Coupling Reactions at the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | Pd(0) catalyst, Base | C-C | youtube.com |

| Stille Coupling | Organostannane | Pd(0) catalyst | C-C | youtube.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | C-C (alkyne) | youtube.com |

| Buchwald-Hartwig | Amine/Amide | Pd(0) catalyst, Base | C-N | youtube.com |

Role of Oxidative Addition and Reductive Elimination in Metal-Catalyzed Processes

The carbon-iodine (C-I) bond in this compound is the primary site of reactivity in metal-catalyzed cross-coupling reactions. This is due to the inherent weakness of the C-I bond compared to C-F and C-H bonds, making it susceptible to cleavage by low-valent transition metal complexes. The fundamental steps of many catalytic cycles involving this compound are oxidative addition and reductive elimination. nih.gov

Oxidative Addition:

In a typical catalytic cycle, a low-valent metal center, such as palladium(0), initiates the reaction by inserting into the C-I bond of this compound. This process, known as oxidative addition, results in an increase in both the coordination number and the oxidation state of the metal center (e.g., from Pd(0) to a Pd(II) species). nih.govyoutube.com The electron-withdrawing nature of the tetrafluorophenyl ring is expected to facilitate this step by making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack by the metal center. nih.gov

The general mechanism for the oxidative addition of an aryl iodide to a palladium(0) complex is depicted as follows:

Step 1: Pre-coordination Complex Formation: The aryl iodide initially coordinates to the metal center. In the case of iodoarenes, a "side-on" interaction between the palladium and iodine atoms, as well as an interaction with the σ-hole of the C-I bond, can cooperatively facilitate the process. chemrxiv.org

Step 2: C-I Bond Cleavage: The metal center formally breaks the C-I bond, leading to the formation of a new organometallic complex with metal-carbon and metal-iodine bonds. youtube.comnih.gov

For this compound, this would result in a square planar palladium(II) complex, where one of the ligands is the 2,3,4,5-tetrafluoro-6-aminoaryl group and another is the iodo ligand.

Reductive Elimination:

Following oxidative addition and subsequent steps in a catalytic cycle (such as transmetalation in Suzuki or Stille couplings, or migratory insertion in Heck-type reactions), the final product is formed through reductive elimination. This step is the microscopic reverse of oxidative addition. nih.gov The two organic fragments bound to the metal center couple and are expelled from the coordination sphere, regenerating the low-valent metal catalyst and allowing the catalytic cycle to continue.

For instance, in a hypothetical cross-coupling reaction, an aryl-palladium(II) intermediate derived from this compound could undergo reductive elimination to form a new C-C or C-heteroatom bond. The stability and electronic properties of the ligands on the metal center are crucial in promoting this step. Studies on related polyfluorinated aryl palladium complexes have shown that the nature of the ancillary ligands significantly influences the facility of reductive elimination. nih.govharvard.edunih.gov

While direct studies on this compound are not extensively documented in the context of detailed mechanistic cycles, the principles of oxidative addition and reductive elimination are well-established for a wide range of perfluoroaryl halides in palladium- and copper-catalyzed reactions. nih.govorganic-chemistry.orgnih.gov These reactions are pivotal for the synthesis of complex fluorinated molecules, which have applications in pharmaceuticals and materials science.

Influence of Halogen Bonding on Reaction Trajectories

Beyond its role in covalent bond-forming catalytic cycles, this compound is an intriguing molecule in the realm of supramolecular chemistry due to its capacity for halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule bearing the halogen. nih.gov

The tetrafluoro-substituted aromatic ring in this compound significantly enhances the electrophilic character of the iodine atom. This creates a region of positive electrostatic potential, known as a "σ-hole," on the outer side of the iodine atom along the extension of the C-I bond. This σ-hole can then interact favorably with electron-rich atoms like nitrogen or oxygen in other molecules.

Competition and Cooperativity with Hydrogen Bonding:

A key feature of this compound is the presence of both a halogen bond donor (the iodine atom) and a hydrogen bond donor (the amino group). This bifunctionality leads to interesting competition and cooperativity in the formation of supramolecular assemblies. nih.govacs.org

Halogen Bonding: The iodine atom can form strong I···N or I···O halogen bonds with suitable acceptor molecules. nih.govacs.orgrsc.org

Hydrogen Bonding: The N-H bonds of the amino group can participate in conventional N-H···N or N-H···O hydrogen bonds.

Studies on the closely related 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) have shown that it is more likely to act as a bifunctional donor molecule, participating in both halogen and hydrogen bonding, compared to its bromo-analogue. nih.govacs.org The dominant interaction can depend on the nature of the co-crystallizing agent. In some crystal structures, the I···N halogen bond is the primary interaction, while in others, both halogen and hydrogen bonds work in concert to direct the crystal packing. nih.govacs.org

The interplay of these non-covalent forces can influence reaction trajectories in several ways:

Pre-organization of Reactants: In the solid state or in concentrated solutions, halogen bonding can pre-organize molecules into specific orientations, potentially influencing the regioselectivity or stereoselectivity of a subsequent reaction.

Stabilization of Intermediates: Halogen bonding could stabilize charged intermediates or transition states in a reaction, thereby affecting the reaction rate.

Crystal Engineering: The predictable nature of halogen bonding is a powerful tool in crystal engineering, allowing for the design of materials with specific solid-state structures and properties. rsc.org

The ability of this compound to engage in both metal-catalyzed reactions and specific non-covalent interactions makes it a versatile building block in synthetic and materials chemistry.

Advanced Synthetic Applications of 2,3,4,5 Tetrafluoro 6 Iodoaniline As a Precursor

Cross-Coupling Reactions Utilizing 2,3,4,5-Tetrafluoro-6-iodoaniline

The carbon-iodine bond in this compound is the most reactive site for oxidative addition to low-valent transition metal catalysts, such as palladium(0) and copper(I). This reactivity is the basis for its widespread use in the construction of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the tetrafluorinated aromatic ring further enhances the susceptibility of the C-I bond to oxidative addition, making it an excellent electrophilic partner in cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. This compound is an ideal substrate for these transformations due to its reactive C-I bond.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful method for the synthesis of substituted alkynes. This reaction has been successfully applied to this compound (referred to as aniline (B41778) 2b in some literature) to produce a variety of polyfluorinated ortho-alkynylanilines.

The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N), which also serves as the solvent. The reaction proceeds under an inert atmosphere (e.g., argon) to prevent oxidative degradation of the catalyst.

Detailed research has shown that this compound readily couples with a range of terminal alkynes, including both aliphatic and aromatic acetylenes. The conversion of the starting aniline to the corresponding ortho-alkynylaniline products is often efficient, as confirmed by 19F NMR and GC-MS analysis. The presence of multiple electron-withdrawing fluorine atoms on the aniline ring is thought to facilitate the key oxidative addition step of the palladium catalyst to the carbon-iodine bond.

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne Coupling Partner | Product | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Hex-1-yne | 2,3,4,5-Tetrafluoro-6-(hex-1-yn-1-yl)aniline | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 84% | |

| Phenylacetylene | 2,3,4,5-Tetrafluoro-6-(phenylethynyl)aniline | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 96% | |

| 4-Fluorophenylacetylene | 2,3,4,5-Tetrafluoro-6-((4-fluorophenyl)ethynyl)aniline | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 93% | |

| (Trimethylsilyl)acetylene | 2,3,4,5-Tetrafluoro-6-((trimethylsilyl)ethynyl)aniline | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 83% |

Yields are based on isolated product as reported in the cited literature.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a carbon-carbon bond, most commonly for the synthesis of biaryls. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, extensive research on structurally similar polyfluorinated aryl halides, such as 2,3,4,5-tetrafluoro-1-iodobenzene, provides significant insight into the expected reactivity and optimal conditions.

The synthesis of polyfluorinated biaryls via this method presents unique challenges due to the electron-poor nature of both coupling partners. However, the high reactivity of the C-I bond in substrates like this compound makes them suitable electrophiles. The reaction requires a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is critical for achieving good yields and preventing side reactions like protodeboronation of the organoboron reagent.

For electron-poor substrates, catalyst systems often employ sophisticated phosphine (B1218219) ligands to facilitate the catalytic cycle. A variety of palladium catalysts and ligands have been explored for the coupling of fluorinated aryl halides with fluorinated boronic acids to develop a synthetic toolkit for accessing these valuable compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Polyfluoroaryl Halides

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,4,5-Tetrafluoro-1-iodobenzene | 3,4,5-Trifluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 71% | |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Supported Pd Nanoparticles | K₂CO₃ | Ethanol (B145695)/Water | >95% Conv. | |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / L7 | K₃PO₄ | THF | 95% |

This table presents data for analogous reactions to illustrate typical conditions. Conv. = Conversion.

The Negishi and Stille reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin (stannane) reagents as the nucleophilic partner.

The Negishi coupling is known for its high functional group tolerance and the reactivity of its organozinc nucleophiles. For a substrate like this compound, its activated C-I bond would make it an excellent electrophile for this reaction. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product.

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. Similar to other palladium-catalyzed reactions, the mechanism involves oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the tetrafluorinated ring in this compound would likely make the oxidative addition step efficient. The main drawback of the Stille reaction is the toxicity of the tin compounds.

While specific examples employing this compound in Negishi or Stille couplings were not identified in the searched literature, the general applicability of these reactions to a wide range of aryl iodides suggests their potential for creating C-C bonds with this fluorinated precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a primary tool for the synthesis of arylamines. Given that aryl iodides are highly reactive substrates in this transformation, this compound is an excellent candidate for C-N bond formation at the C-1 position.

The reaction typically requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an aprotic solvent like toluene or dioxane. The choice of ligand is crucial and is often tailored to the specific amine and aryl halide partners. Although direct literature examples for the Buchwald-Hartwig amination of this compound are scarce, the general principles strongly support its feasibility.

A related reaction, the Buchwald-Hartwig etherification , allows for the formation of diaryl ethers from an aryl halide and an alcohol or phenol. This C-O coupling reaction follows a similar palladium-catalyzed pathway. The high reactivity of the C-I bond in this compound makes it a suitable substrate for forming polyfluorinated diaryl ethers, which are of interest in materials science and medicinal chemistry.

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. These reactions often require stoichiometric amounts of copper and high reaction temperatures, though modern catalytic variants have been developed. Aryl iodides are the most common substrates for these transformations.

The coupling of this compound in copper-mediated reactions would be expected to proceed at the carbon-iodine bond. These reactions could be used to introduce a variety of functionalities. For instance, a copper-catalyzed N-arylation could potentially occur with the aniline's own amino group or with an external amine nucleophile, although controlling selectivity would be a key challenge. While specific documented applications of this compound in copper-mediated cross-coupling reactions are not prominent in the surveyed literature, the fundamental reactivity of aryl iodides in such processes suggests this as a viable, albeit less common, synthetic route compared to palladium-catalyzed methods.

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the more common Suzuki and Buchwald-Hartwig reactions, this compound is a competent substrate in a variety of other palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings. These reactions broaden the scope of accessible molecular architectures from this fluorinated building block.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of arylalkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org For a substrate like this compound, the Sonogashira reaction allows for the direct introduction of an alkynyl group at the 6-position. The general mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide. libretexts.org Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. libretexts.org Transmetalation between the copper acetylide and the arylpalladium(II) complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the Pd(0) catalyst. libretexts.org The reaction conditions are generally mild, often conducted at room temperature with an amine base that can also serve as the solvent. wikipedia.org

The Heck reaction , another palladium-catalyzed process, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of H-Pd-X with a base regenerates the Pd(0) catalyst. libretexts.org This reaction offers a direct method for the vinylation of this compound, leading to the formation of fluorinated stilbene-like structures.

The Stille coupling provides a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.orglibretexts.org The reaction is catalyzed by palladium and involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane. wikipedia.org Reductive elimination from the resulting diorganopalladium complex affords the coupled product and regenerates the Pd(0) catalyst. wikipedia.org While the toxicity of organotin reagents is a drawback, the stability of these reagents to air and moisture is an advantage. wikipedia.orglibretexts.org

Below is an interactive table summarizing these transition metal-catalyzed coupling reactions.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Stille | Organostannane | Pd catalyst | Biaryl or Vinylarene |

Intramolecular Cyclization and Heterocycle Synthesis

The strategic arrangement of functional groups in derivatives of this compound enables their use in intramolecular cyclization reactions to construct a variety of fluorinated heterocyclic systems.

Synthesis of Indoles from this compound Derived Intermediates

Derivatives of this compound are valuable precursors for the synthesis of highly fluorinated indoles. A common strategy involves the initial Sonogashira coupling of the parent aniline with a terminal alkyne. The resulting 2-alkynyl-3,4,5,6-tetrafluoroaniline can then undergo an intramolecular cyclization to form the indole (B1671886) ring. This cyclization can be promoted by various catalysts, often under basic conditions. The specific reaction conditions can influence the regioselectivity of the cyclization, leading to different substitution patterns on the final indole product.

Formation of Carbazole (B46965) Derivatives

Fluorinated carbazoles can be synthesized from this compound through a sequence involving a Suzuki or Stille coupling followed by an intramolecular C-N bond formation. For example, a Suzuki coupling with an appropriately substituted boronic acid can yield a 2-amino-2'-substituted-tetrafluorobiphenyl intermediate. This intermediate can then undergo an intramolecular Buchwald-Hartwig amination or a similar palladium-catalyzed cyclization to form the carbazole ring system. The high degree of fluorination in the resulting carbazoles can impart unique electronic and photophysical properties.

Approaches to Fluorinated Phenazines

The synthesis of fluorinated phenazines can be achieved using this compound as a key building block. A double Buchwald-Hartwig amination reaction is a plausible route. This would involve the palladium-catalyzed coupling of two equivalents of this compound with a 1,2-diaminobenzene derivative. Alternatively, a sequential approach could be employed, where the aniline is first coupled with a protected 2-bromoaniline, followed by deprotection and a second intramolecular C-N bond formation. The resulting polyfluorinated phenazines are of interest for their potential applications in organic electronics.

Dearomatization and Spirocyclization Pathways

While less common, derivatives of this compound can potentially undergo dearomatization and spirocyclization reactions. These transformations would likely require highly specialized reagents and reaction conditions, such as hypervalent iodine reagents or strong oxidizing agents, to disrupt the aromaticity of the fluorinated ring. The resulting spirocyclic compounds, which contain a carbon atom common to two rings, would be complex, three-dimensional structures with potential applications in medicinal chemistry and materials science.

Derivatization and Functionalization at the Amino Group

The amino group of this compound is a key site for further molecular elaboration. Standard organic transformations can be employed to introduce a wide variety of functional groups, thereby tuning the steric and electronic properties of the molecule and providing handles for subsequent reactions.

Common derivatizations include acylation and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations can serve to protect the amino group during subsequent synthetic steps or to introduce specific functionalities.

N-alkylation and N-arylation are also important modifications. Alkylation can be achieved using alkyl halides, often under basic conditions. N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the structural diversity of accessible compounds derived from this compound.

The table below provides examples of common derivatization reactions at the amino group.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| N-Arylation | Aryl Halide/Triflate | Diaryl/Arylalkylamine |

Formation of Amides, Ureas, and Sulfonamides

The amino group of this compound is a key handle for derivatization. Standard acylation, sulfonylation, and carbamoylation reactions can be employed to generate a variety of derivatives with potential applications in medicinal chemistry and materials science.

Amides: The synthesis of amides from anilines is a fundamental transformation in organic chemistry. Typically, this involves the reaction of the aniline with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct. fishersci.co.uk The reactivity of the amino group in this compound is expected to be attenuated by the electron-withdrawing fluorine atoms on the aromatic ring, potentially requiring more forcing reaction conditions or the use of highly reactive acylating agents. Alternatively, coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or phosphonium- and uronium-based reagents (e.g., BOP, HATU), can facilitate amide bond formation under milder conditions. fishersci.co.ukorganic-chemistry.org Boric acid has also emerged as a green and efficient catalyst for the direct amidation of carboxylic acids with amines. orgsyn.orgsemanticscholar.org

Ureas: Urea (B33335) derivatives are readily accessible from anilines through several synthetic routes. wikipedia.orgnih.gov The reaction of this compound with an isocyanate would directly yield an unsymmetrical urea. Alternatively, treatment with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), would generate a highly reactive isocyanate intermediate in situ, which can then be trapped with another amine to form the desired urea. beilstein-journals.org The direct reaction with urea itself can also be a viable, albeit less common, route to N-substituted ureas. sigmaaldrich.com

Sulfonamides: The synthesis of sulfonamides is most commonly achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com Therefore, reacting this compound with various sulfonyl chlorides would furnish the corresponding sulfonamides. These compounds are a well-established class of pharmaceuticals and are also utilized as intermediates in organic synthesis. nih.govbrieflands.comnih.gov

Table 1: General Synthetic Strategies for Amides, Ureas, and Sulfonamides

| Derivative | Reagent(s) | General Conditions |

| Amide | Acyl chloride/anhydride, Coupling reagents (DCC, HATU), Boric acid | Base (e.g., pyridine, triethylamine), Aprotic solvent |

| Urea | Isocyanate, Phosgene/Triphosgene, Carbonyldiimidazole (CDI) | Aprotic solvent, Optional second amine |

| Sulfonamide | Sulfonyl chloride | Base (e.g., pyridine, triethylamine), Aprotic solvent |

This table presents generalized synthetic approaches. Specific conditions for this compound may require optimization.

Reactions for the Synthesis of N-Heterocycles

The strategic placement of the amino and iodo groups on the tetrafluorinated ring of this compound makes it a promising precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org The iodine atom can participate in a range of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

For instance, a Sonogashira coupling with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization involving the aniline nitrogen to construct fused heterocyclic systems. Similarly, intramolecular Heck-type reactions could be envisioned. The Buchwald-Hartwig amination offers a pathway for the introduction of a second nitrogen-containing substituent, which could then participate in a condensation reaction with the existing amino group or a derivative thereof to form a heterocyclic ring. The synthesis of novel fluorinated heterocycles is an active area of research, particularly for applications in medicinal chemistry. lboro.ac.uk

Exploitation of the Aromatic Ring for Further Substitutions

The perfluorinated aromatic ring of this compound is ripe for further functionalization through strategies that take advantage of its unique electronic properties and the directing effects of its substituents.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caharvard.eduorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol. strath.ac.uk

In the case of this compound, the amino group, or more likely a protected form such as a carbamate (B1207046) or an amide, can act as a directing group. beilstein-journals.org The fluorine atoms significantly increase the acidity of the ring protons, potentially facilitating metalation. However, the regioselectivity would be influenced by the interplay between the directing power of the amino group (or its derivative) and the electronic effects of the fluorine and iodine substituents. The most likely site for deprotonation would be the position ortho to the amino group, which is also meta to the iodine atom.

Tandem Reaction Sequences for Multi-Functionalized Products

The multiple reactive sites on this compound make it an ideal candidate for use in tandem reaction sequences, where multiple bond-forming events occur in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.

For example, a sequence could be initiated by a DoM reaction to introduce a new substituent ortho to the amino group. The resulting product could then undergo a transition-metal-catalyzed cross-coupling reaction at the iodo position. Further transformations could involve modification of the amino group or nucleophilic aromatic substitution of one of the fluorine atoms, leading to highly complex and multi-functionalized aromatic compounds. The development of such tandem strategies is a key area of contemporary organic synthesis, enabling the rapid construction of molecular diversity.

Spectroscopic and Computational Characterization of 2,3,4,5 Tetrafluoro 6 Iodoaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Positional Assignment and Spin-Spin Coupling Analysis

For a molecule like 2,3,4,5-Tetrafluoro-6-iodoaniline, one-dimensional NMR experiments for ¹H, ¹³C, and ¹⁹F nuclei are fundamental.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single broad resonance corresponding to the two protons of the amine (–NH₂) group. The chemical shift of these protons would likely appear in the range of 3.5-5.0 ppm, influenced by the electron-withdrawing effects of the fluorinated ring and the solvent used. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and possible chemical exchange.

¹³C NMR: The ¹³C NMR spectrum would be more complex and informative. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents (F, I, NH₂). Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the iodine (C-6) would show a chemical shift at lower field compared to an unsubstituted carbon, while the carbon attached to the amino group (C-1) would be shifted to a higher field.

¹⁹F NMR: ¹⁹F NMR is particularly crucial for fluorinated compounds due to its high sensitivity and wide chemical shift range. Four distinct signals would be anticipated for the four fluorine atoms, as they are in chemically non-equivalent environments. The chemical shifts and, critically, the spin-spin coupling constants between the fluorine atoms (JFF) would provide definitive information about their relative positions on the aromatic ring. Typically, ortho-coupling (³JFF) is larger than meta-coupling (⁴JFF), which is in turn larger than para-coupling (⁵JFF).

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H (NH₂) | 3.5 - 5.0 | br s |

| ¹³C-1 | 140 - 150 | m |

| ¹³C-2 | 135 - 145 | d, ¹JCF ≈ 240-260 |

| ¹³C-3 | 138 - 148 | d, ¹JCF ≈ 240-260 |

| ¹³C-4 | 140 - 150 | d, ¹JCF ≈ 240-260 |

| ¹³C-5 | 137 - 147 | d, ¹JCF ≈ 240-260 |

| ¹³C-6 | 80 - 90 | m |

| ¹⁹F-2 | -140 to -150 | ddd, ³JFF(F2-F3), ⁴JFF(F2-F4), ⁵JFF(F2-F5) |

| ¹⁹F-3 | -155 to -165 | ddd, ³JFF(F3-F2), ³JFF(F3-F4), ⁴JFF(F3-F5) |

| ¹⁹F-4 | -150 to -160 | ddd, ³JFF(F4-F3), ³JFF(F4-F5), ⁴JFF(F4-F2) |

| ¹⁹F-5 | -145 to -155 | dd, ³JFF(F5-F4), ⁴JFF(F5-F3), ⁵JFF(F5-F2) |

Note: These are estimated values based on known data for similar polyfluorinated aromatic compounds. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons. For this compound, a standard ¹H-¹H COSY would not be very informative due to the presence of only the isolated NH₂ protons. However, in derivatives where other protons are present on the molecule, COSY is invaluable for establishing proton-proton connectivity networks.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling). For the parent aniline (B41778), it would only show a correlation for any residual C-H groups if present as impurities, but it is a critical tool for analyzing derivatives with alkyl or other proton-bearing substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). For this compound, an HMBC experiment would be crucial for assigning the quaternary carbons. For example, the NH₂ protons would show correlations to C-1 and C-6, helping to confirm their positions relative to the amino group. In derivatives, HMBC provides the framework for connecting different spin systems.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₂F₄IN), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

Calculated Exact Mass for C₆H₂F₄IN:

| Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |

| ¹²C | 12.000000 | 6 | 72.000000 |

| ¹H | 1.007825 | 2 | 2.015650 |

| ¹⁹F | 18.998403 | 4 | 75.993612 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 290.916809 |

An HRMS experiment should yield a molecular ion peak ([M]⁺ or [M+H]⁺) with an m/z value extremely close to this calculated mass, confirming the elemental composition.

Ion Fragmentation Pathways of Polyfluorinated Iodoanilines

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to piece together the original molecule. For polyfluorinated iodoanilines, several fragmentation pathways can be anticipated.

A common fragmentation pattern for aromatic iodo compounds is the loss of the iodine atom, which would result in a significant fragment ion. Subsequent fragmentation could involve the loss of HF or other small neutral molecules. The fragmentation of perfluoroalkyl chains often involves complex rearrangements and fluorine shifts. Analysis of these pathways provides further confirmation of the arrangement of the substituents on the aromatic ring.

Anticipated Fragmentation of this compound:

| m/z | Possible Fragment | Description |

| 291 | [C₆H₂F₄IN]⁺ | Molecular Ion |

| 164 | [C₆H₂F₄N]⁺ | Loss of Iodine radical (I•) |

| 144 | [C₆HF₃N]⁺ | Loss of I• followed by loss of HF |

| 127 | [I]⁺ | Iodine cation |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-F bonds.

N-H Stretching: Two distinct bands would be expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-F Stretching: Strong absorption bands are expected in the range of 1100-1400 cm⁻¹ due to the C-F stretching vibrations of the four fluorine atoms on the aromatic ring.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic ring.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region can be attributed to the C-N stretching vibration.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like anilines typically show strong absorptions in the UV region. The spectrum of this compound would likely exhibit one or more strong absorption bands, corresponding to π → π* transitions within the substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) and the halogen substituents would influence the position and intensity of these absorption maxima (λ_max).

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the study of halogenated anilines, IR spectroscopy is instrumental in confirming the presence of key functional groups and understanding how substituents affect their vibrational modes. researchgate.netharricksci.com

The IR spectrum of an aniline derivative will prominently feature bands corresponding to the N-H stretching vibrations of the amino group. researchgate.net For primary amines, two bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents on the aromatic ring.

Furthermore, the C-F and C-I stretching vibrations will give rise to characteristic absorption bands in the fingerprint region of the spectrum. The highly electronegative fluorine atoms lead to strong C-F stretching bands, while the C-I bond, being weaker, will absorb at lower wavenumbers. The complex vibrational coupling within the heavily substituted aromatic ring results in a unique and detailed fingerprint for this compound.

Analysis of the IR spectra of related compounds, such as 4-iodoaniline, reveals distinct features for the NH₂ group in the 3500-3000 cm⁻¹ region. researchgate.net In more complex scenarios involving derivatives, Attenuated Total Reflectance (ATR) FT-IR spectroscopy has been effectively used to identify intermediates and products in syntheses, such as that of 4-bromo-2-chloro-6-iodoaniline. harricksci.com While direct comparison of ATR and transmission spectra requires caution due to differences in their response, the peak positions remain a valuable tool for identification. harricksci.com Advanced techniques like second-derivative analysis can further enhance the resolution of complex spectra, revealing overlapping bands that may not be apparent in the original spectrum. researchgate.netnih.gov

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in Halogenated Anilines

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | 3500 - 3400 |

| Amino (N-H) | Symmetric Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C-F | Stretch | 1400 - 1000 |

| C-I | Stretch | 600 - 500 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Note: The exact positions of these bands for this compound would require experimental measurement.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions of the electrons in the conjugated system.

The electronic absorption spectrum of aniline, the parent compound, shows characteristic bands that are influenced by the substitution pattern on the aromatic ring. researchgate.net The introduction of fluorine and iodine atoms as substituents in this compound is expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide insights into the extent of conjugation and the electronic effects of the substituents.

The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring, affecting the energy of the electronic transitions. The presence of multiple electron-withdrawing fluorine atoms and the less electronegative iodine atom will further modulate the electronic structure and, consequently, the UV-Vis absorption profile.

Studies on related halogenated compounds demonstrate the utility of UV-Vis spectroscopy in characterizing their electronic properties. For instance, the UV-Vis spectra of various substituted porphyrins have been analyzed to understand the influence of different functional groups on their absorption characteristics. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful framework for understanding the structure, properties, and reactivity of molecules at the atomic and electronic levels. Theoretical studies, particularly those employing quantum mechanical methods, offer detailed insights that complement and help interpret experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. youtube.com DFT methods are used to approximate the solution to the Schrödinger equation by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.

DFT calculations can provide optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and a wealth of information about the electronic properties. mdpi.comnih.gov For halogenated anilines, DFT can be used to investigate how the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents influences the charge distribution and reactivity of the molecule. The calculated electronic structure can help predict the most likely sites for electrophilic or nucleophilic attack. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Diagrams

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial in determining the outcome of a chemical reaction.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ccsenet.org

For this compound, FMO analysis can reveal how the electron density is distributed in these key orbitals. The presence of the amino group is expected to raise the energy of the HOMO, while the electronegative fluorine atoms will likely lower the energies of both the HOMO and LUMO. The iodine atom's effect is more complex, involving both inductive and potential halogen bonding interactions. DFT calculations are essential for accurately determining the energies and visualizing the shapes of the HOMO and LUMO, providing a visual representation of the molecule's reactive sites. researchgate.netresearchgate.net

Table 2: Conceptual Data for Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). The amino group will likely contribute significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). The fluorinated ring will likely be the primary location of the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. The combined electronic effects of the substituents will determine this value. |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond FMO analysis, DFT calculations can be used to compute a range of quantum chemical descriptors that provide further insights into the reactivity and stability of a molecule. These descriptors are derived from the calculated electronic structure and can be used to establish quantitative structure-reactivity relationships (QSRRs).

Key quantum chemical descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (-E_HOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (-E_LUMO). researchgate.net

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It can be calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound and its derivatives, it is possible to predict trends in their reactivity and to understand how structural modifications influence their chemical behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. youtube.com

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products. scm.com It represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state geometry and calculating its energy (the activation energy) are crucial for understanding the kinetics of a reaction. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the amino group, DFT calculations can be used to:

Propose plausible reaction pathways.

Optimize the geometries of all stationary points on the PES, including transition states.

Calculate the activation energies to determine the rate-determining step.

Perform frequency calculations to confirm that a located structure is a true transition state (characterized by having exactly one imaginary frequency). scm.com

These computational studies can provide a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental methods alone. For example, DFT calculations have been used to investigate complex rearrangements in related aniline systems, challenging previously proposed mechanisms and providing new insights. researchgate.net

Analysis of Non-Covalent Interactions, including Halogen Bonding (XB)

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the molecule bearing the halogen bond donor. In the case of this compound, the four fluorine atoms significantly increase the electrophilic character of the σ-hole on the iodine atom, making it a potent halogen bond donor.

While specific detailed research on the non-covalent interactions of this compound is limited, extensive studies on its isomer, 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276), provide significant insights that can be extrapolated to the target molecule. These studies have demonstrated the capacity of tetrafluoro-iodoanilines to act as bifunctional donors, participating in both hydrogen and halogen bonding.

Detailed Research Findings from Analogous Compounds

Research on cocrystals of 2,3,5,6-tetrafluoro-4-iodoaniline (itfa) with various nitrogen-containing acceptors has revealed a competition and cooperation between hydrogen bonds (N-H···N) and halogen bonds (I···N). nih.gov In some cocrystals, the dominant supramolecular interaction is the I···N halogen bond, while in others, both hydrogen and halogen bonds are present. nih.gov This dual functionality underscores the nuanced nature of non-covalent interactions in these systems.